Fura red

Vue d'ensemble

Description

Fura Red is a ratiometric fluorescent calcium indicator designed for intracellular Ca²⁺ measurement. Unlike traditional UV-excited indicators (e.g., Fura-2, Indo-1), this compound operates with visible light (excitation: 488 nm), significantly reducing phototoxicity and enabling compatibility with standard flow cytometers and confocal microscopes . It is often paired with green-fluorescent single-wavelength indicators like Fluo-3, Fluo-4, or Fluo-8 to enable dual-emission ratio measurements, enhancing accuracy by mitigating artifacts from uneven dye loading or cell thickness . This compound’s cell-permeant acetoxymethyl (AM) ester form facilitates easy loading into live cells, where intracellular esterases cleave the AM group, trapping the dye intracellularly .

Méthodes De Préparation

Synthetic Routes and Key Reaction Steps

Core Structure Assembly

Fura Red’s synthesis begins with the construction of its heterocyclic backbone, which is critical for calcium-binding specificity. A representative route involves:

-

O-Alkylation : 4-(Benzyloxy)-2-nitrophenol undergoes alkylation with [ethoxy(methyl)phosphoryl]methyl methanesulfonate in acetonitrile, catalyzed by potassium carbonate . This step introduces the phosphinate group essential for fluorescence modulation.

-

Nitro Group Reduction : Hydrogenation over Pt/C selectively reduces the nitro group to an amine while preserving the benzyl ether .

-

N-Alkylation : The amine intermediate is alkylated with ethyl bromoacetate to install the bis(ethoxycarbonylmethyl)amino moiety, a key calcium-chelating component .

Formylation and Cyclization

The Vilsmeier-Haack reaction introduces a formyl group to the intermediate, enabling subsequent cyclization. This step often requires re-ethylation to restore ester functionalities lost during formylation . Deprotection of the benzyl group using BCl₃ yields a phenolic aldehyde, which undergoes Williamson ether synthesis with ethyl 2-(chloromethyl)oxazole-5-carboxylate to form the benzofuran core .

Final Functionalization

Saponification of the tetraethyl ester intermediate with aqueous KOH produces the free acid form of this compound . For cell-permeable derivatives (e.g., this compound AM), bromomethyl acetate is used to esterify the carboxylic acid groups, forming the acetoxymethyl (AM) ester .

Reaction Conditions and Optimization

Temperature and Solvent Systems

-

O-Alkylation : Conducted under reflux in acetonitrile (82°C) with a 45% yield .

-

Vilsmeier Reaction : Requires stoichiometric POCl₃ in DMF/pyridine at 0°C to prevent side reactions .

-

Cyclization : Performed in DMF at 100°C for 19 hours to achieve 65% yield .

Table 1: Key Reaction Parameters

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| O-Alkylation | Acetonitrile | K₂CO₃ | 82°C | 45 |

| Nitro Reduction | Ethanol | Pt/C (5 wt%) | RT | 100 |

| Benzofuran Formation | DMF | K₂CO₃ | 100°C | 65 |

| Saponification | MeOH/H₂O | KOH | RT | Quant. |

Challenges in AM Ester Synthesis

The AM ester derivative requires careful control of stoichiometry to avoid over-alkylation. Excess bromomethyl acetate (3.6 eq) and i-Pr₂NEt (2.1 eq) in DMF are used, with iterative additions to ensure complete esterification .

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (CH₂Cl₂/MeOH, 95:5) removes unreacted starting materials .

-

Reverse-Phase HPLC : C18 columns (H₂O/MeOH gradients) isolate the final product with >95% purity .

Spectroscopic Validation

-

¹H/¹³C NMR : Confirms structural integrity. For example, the benzofuran proton appears at δ 7.88 ppm (CDCl₃) .

-

HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 467.0497 for this compound) .

Industrial-Scale Production Considerations

Scalability Challenges

-

Cost of Pt/C Catalyst : Hydrogenation steps necessitate catalyst recycling to reduce expenses .

-

Ester Hydrolysis : Large-scale saponification requires pH-controlled reactors to prevent degradation .

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (UV 254 nm) |

| Residual Solvents | <50 ppm (DMSO/MeCN) | GC-MS |

| Calcium Binding | K_d = 1.1–1.6 µM | Fluorimetric Titration |

AM Ester Preparation for Cellular Loading

Protocol for Cell-Permeable Derivative

-

Stock Solution : Dissolve this compound AM in anhydrous DMSO (2–5 mM) .

-

Working Solution : Dilute in HEPES buffer with 0.04% Pluronic F-127 to enhance solubility .

-

Loading : Incubate cells at 37°C for 30–60 minutes, allowing esterase cleavage of AM groups .

Table 2: AM Ester Stability Data

| Condition | Fluorescence Retention (%) | Time (h) |

|---|---|---|

| −20°C (lyophilized) | 98 ± 2 | 12 |

| RT (aqueous solution) | 87 ± 5 | 1 |

Comparative Analysis with Analogous Probes

Advantages Over Fura-2

-

Visible Light Excitation : 488 nm vs. 340/380 nm for Fura-2, reducing photodamage .

-

Ratiometric Compatibility : Pairs with Fluo-3/4 for dual-emission measurements .

Limitations

Analyse Des Réactions Chimiques

Calcium Ion Binding Reaction

Fura Red undergoes a reversible coordination reaction with Ca²⁺ ions, forming a 1:1 complex:

This compound + Ca²⁺ ⇌ this compound–Ca²⁺

This reaction drives fluorescence changes, with key parameters:

Pressure Dependence

This compound’s fluorescence intensity decreases linearly under hydrostatic pressure:

| Pressure (MPa) | Fluorescence Quenching Rate | Calcium Dependency |

|---|---|---|

| 0–200 | −0.10% per MPa | Independent |

The reaction volume (ΔV) for Ca²⁺ dissociation (−21.3 mL/mol) indicates compression during binding .

Temperature and pH Effects

-

Temperature : Fluorescence intensity decreases by 2–3% per °C rise (20–37°C) .

-

pH Sensitivity : Optimal performance at pH 6.8–7.4; fluorescence drops 15% at pH <6.0 .

Fluorescence Modulation Mechanism

Binding induces spectral shifts:

| State | Excitation Peak (nm) | Emission Peak (nm) |

|---|---|---|

| Ca²⁺-bound | 435 | 639 |

| Ca²⁺-free | 470 | 657 |

Ratiometric measurements (435/470 nm excitation ratio) minimize artifacts from dye concentration or photobleaching .

vs. Fluo-4 and Indo-1

| Indicator | Excitation (nm) | Ratiometric | Pressure Sensitivity (%/100 MPa) |

|---|---|---|---|

| This compound | 435–470 | Yes | −10 |

| Fluo-4 | 494 | No | −31 |

| Indo-1 | 349 | Yes | Not reported |

Advantages of this compound include visible-light excitation and reduced phototoxicity compared to UV-excited dyes like Indo-1 .

Limitations

-

Dye Leakage : Requires esterase inhibitors (e.g., probenecid) for prolonged intracellular retention .

-

Buffer Interference : EGTA and pH buffers alter apparent K<sub>d</sub> under pressure .

Correction Models for Experimental Artifacts

A validated pressure-correction model accounts for:

The normalized fluorescence intensity (I<sub>norm</sub>) is calculated as:

where = intensity at pressure , = intensities at Ca²⁺-free/saturated conditions .

This compound’s chemical reactivity and ratiometric design make it indispensable for precise calcium imaging, though environmental factors (pressure, pH) require careful calibration. Its compatibility with visible-light microscopy and flow cytometry ensures broad utility in biomedical research.

Applications De Recherche Scientifique

Key Applications

1. Cellular Imaging and Calcium Signaling

- Fura Red is extensively used in cellular imaging to monitor calcium signaling pathways. It has demonstrated effectiveness in tracking calcium dynamics within various cell types, including muscle fibers and immune cells .

- Case Study : In frog skeletal muscle fibers, this compound was injected to measure resting myoplasmic calcium concentrations. The results indicated a higher resting calcium level than previously estimated using other techniques, highlighting its utility in muscle physiology studies .

2. Flow Cytometry

- The compound is compatible with flow cytometry for monitoring intracellular calcium flux. Ratiometric analysis using this compound allows for accurate measurements by compensating for variations in dye loading and instrument settings .

- Data Table : Comparative analysis of calcium flux responses using this compound versus Fluo-3 indicates that the combination provides enhanced sensitivity and specificity in detecting cellular responses to stimuli.

| Indicator Combination | Sensitivity | Specificity | Comments |

|---|---|---|---|

| This compound | Moderate | High | Effective for single-cell analysis |

| Fluo-3 | High | Moderate | Good for bulk population studies |

| This compound + Fluo-3 | Very High | Very High | Optimal for ratiometric analysis |

3. Pharmacological Studies

- This compound has been utilized in pharmacological research to study drug effects on calcium ion flux. Its ability to provide real-time data makes it an essential tool for understanding the mechanisms of action of various pharmacological agents .

- Case Study : In ischemic heart studies, this compound was used to assess calcium transient alternans, providing insights into cardiac function under stress conditions .

Research Findings

Recent studies have highlighted several key findings regarding the use of this compound:

- Sensitivity : The fluo-3/Fura Red ratio exhibits superior sensitivity compared to either dye alone when measuring fluctuations in intracellular calcium levels.

- Ratiometric Analysis : This approach allows for more accurate measurements by compensating for variations due to differences in dye loading or instrument settings.

- Cellular Responses : this compound effectively captures rapid changes in cellular responses associated with calcium signaling pathways, making it an essential tool for researchers studying cellular physiology .

Mécanisme D'action

Fura Red functions by binding to calcium ions, which alters its fluorescence emission properties. When calcium ions bind to this compound, the dye undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of calcium ion concentrations within cells. The molecular targets of this compound are the calcium ions themselves, and the pathways involved include calcium signaling pathways that regulate various cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Calcium Indicators

Fura Red vs. Fura-2

- Excitation Wavelengths :

- Ratiometric Capability :

- Applications :

This compound vs. Indo-1

- Excitation Requirements :

- Sensitivity and Dynamic Range :

- This compound’s versatility makes it a cost-effective alternative .

This compound vs. Fluo-3/Fluo-4

- Ratiometric vs. Single-Wavelength :

- Brightness :

- Multiplexing :

This compound vs. Quin2

- Performance: Quin2, an older Ca²⁺ indicator, suffers from low brightness (30-fold dimmer than this compound) and poor selectivity for Ca²⁺ over Mg²⁺. This compound and Fura-2 represent significant improvements in signal-to-noise ratio and selectivity .

- Excitation :

Flow Cytometry and Multi-Parameter Analysis

This compound alone enables ratiometric Ca²⁺ flux measurement in primary human T cells and peripheral blood mononuclear cells (PBMCs), freeing additional channels for surface antigen detection (e.g., CD3, CD14) . This is critical for studying Ca²⁺ signaling in heterogeneous cell populations without prior isolation .

Live-Cell Imaging

In neutrophil-trophoblast interaction studies, the Fluo-4/Fura Red ratio provided robust Ca²⁺ transient tracking, confirming specificity via BAPTA-mediated Ca²⁺ buffering . Similarly, this compound detected ethanol-modulated Ca²⁺ influx in KOP-expressing cells, revealing cholesterol-dependent signaling pathways .

Advantages in Photostability

This compound’s heterocyclic structure enhances photostability compared to earlier stilbene-based dyes, making it suitable for prolonged imaging sessions .

Data Tables

Table 1: Comparison of Calcium Indicators

*When paired with Fluo-3/Fluo-4.

Activité Biologique

Fura Red is a near-infrared fluorescent probe widely used in biological research for monitoring intracellular calcium levels. Its unique properties allow it to serve as an effective tool in various applications, including flow cytometry and confocal microscopy. This article will explore the biological activity of this compound, focusing on its mechanisms of action, experimental applications, and case studies.

This compound operates by exhibiting fluorescence changes in response to calcium ion concentrations. Upon binding to Ca²⁺ ions, the fluorescence intensity of this compound varies, allowing researchers to monitor intracellular calcium flux in real time. The dye is particularly advantageous due to its ratiometric capabilities, which help correct for variations in dye loading and instrument settings.

Experimental Applications

This compound is utilized in various experimental setups, including:

- Calcium Imaging: this compound can measure changes in intracellular calcium concentrations by utilizing different excitation wavelengths. This allows for the detection of calcium dynamics within cells.

- Flow Cytometry: The dye's compatibility with flow cytometry enables the analysis of calcium flux in heterogeneous cell populations. This is critical for studying specific cellular responses in mixed populations.

- Drug Testing: Researchers can use this compound to assess the effects of pharmacological agents on calcium signaling pathways.

Table 1: Comparison of Calcium Response Magnitude

| Indicator | Fold Change from Baseline | CV (%) |

|---|---|---|

| Fluo-3 | 2.93 ± 0.47 | 28.7 ± 2.06 |

| This compound | 1.14 ± 0.04 | 16.1 ± 0.64 |

| Fluo-3/Fura Red Ratio | Higher than Fluo-3 alone | N/A |

This table illustrates the comparative sensitivity of this compound and Fluo-3 when measuring calcium responses, indicating that the combination provides enhanced detection capabilities .

Case Studies

-

Calcium Flux Measurement in T Cells

A study investigated the use of this compound in measuring calcium flux in T cells upon stimulation with anti-CD3 antibodies. The results demonstrated that this compound effectively detected significant increases in intracellular calcium concentrations, providing insights into T cell activation mechanisms . -

Pressure-Induced Signal Quenching

Research showed that this compound's fluorescence intensity is affected by external pressure conditions, with a notable reduction observed at varying total calcium concentrations. Specifically, at concentrations below 20.3 mM, a consistent decrease was noted, while higher concentrations showed negligible effects . -

Chemokine Receptor Activation

A technique was developed to monitor calcium flux using this compound in primary human leukocytes activated by chemokines. The study highlighted how only cells expressing specific chemokine receptors responded to stimulation, showcasing this compound's utility in identifying activated cell populations within a mixed sample .

Research Findings

This compound has been shown to provide robust data on calcium dynamics across various cell types and experimental conditions:

- Sensitivity: The fluo-3/Fura Red ratio exhibits superior sensitivity compared to either dye alone when measuring fluctuations in intracellular calcium levels.

- Ratiometric Analysis: Utilizing a ratiometric approach allows for more accurate measurements by compensating for variations due to differences in dye loading or instrument settings.

- Cellular Responses: Studies indicate that this compound can effectively capture rapid changes in cellular responses associated with calcium signaling pathways, making it an essential tool for researchers studying cellular physiology.

Q & A

Basic Research Questions

Q. What are the fundamental principles of Fura Red in intracellular calcium imaging?

this compound is a visible-light-excitable ratiometric dye used to measure intracellular calcium (Ca²⁺) levels. Unlike UV-excited probes (e.g., Fura-2), this compound pairs with green-fluorescent Ca²⁺ indicators (e.g., Fluo-8) for dual-wavelength detection. This allows ratiometric analysis using a single excitation wavelength (e.g., 488 nm), reducing phototoxicity and enabling simultaneous multi-parameter assays (e.g., oxidative burst detection with rhodamine derivatives) .

Q. What is the recommended protocol for loading this compound into primary cells?

this compound AM (acetoxymethyl ester) is cell-permeant and loaded via incubation (typically 30–60 minutes at 37°C). Intracellular esterases cleave the AM ester, trapping the dye. Optimal concentrations range from 1–10 μM, with higher doses risking cytotoxicity. Post-loading, cells should be washed to remove extracellular dye .

Q. Why is this compound advantageous over UV-excited ratiometric probes?

this compound’s visible-light excitation (488 nm) minimizes cellular photodamage compared to UV-dependent probes. Its large Stokes shift (~140 nm) enables multiplexing with fluorescein-based dyes, facilitating simultaneous detection of Ca²⁺ flux and other parameters (e.g., mitochondrial membrane potential) in live-cell imaging or flow cytometry .

Advanced Research Questions

Q. How can researchers optimize ratiometric this compound data in multi-parameter flow cytometry?

- Channel Selection : Identify fluorescence channels unaffected by this compound’s emission shifts during Ca²⁺ flux. For example, on an LSRII SORP cytometer, AlexaFluor488 (530/30 nm) and APC (660/20 nm) channels remain stable and can be used for surface marker detection .

- Gating Strategies : Exclude cell doublets and non-viable cells using forward/side scatter and viability dyes. Use time-resolved analysis to capture dynamic Ca²⁺ responses (e.g., 20-second baseline recording pre-stimulation) .

Q. How should contradictory data between this compound and single-wavelength probes (e.g., Fluo-4) be resolved?

Discrepancies may arise from:

- Dye Saturation : Fluo-4’s linear response range is narrower than this compound’s ratiometric output. Validate using Ca²⁺ ionophores (e.g., ionomycin) to induce maximal responses.

- Compartmentalization : this compound’s cytosolic retention may differ from other dyes. Perform calibration with Ca²⁺ buffers (e.g., EGTA/BAPTA) to standardize intracellular dye behavior .

Q. What experimental controls are critical for validating this compound-based Ca²⁺ flux assays?

- Negative Controls : Use Ca²⁺-free buffers with EGTA to chelate extracellular Ca²⁺.

- Pharmacological Controls : Apply thapsigargin (ER Ca²⁺ depletion) or cyclopiazonic acid (SERCA inhibitor) to isolate store-operated Ca²⁺ entry (SOCE).

- Kinetic Validation : Compare time-to-peak and decay rates across replicates to ensure reproducibility .

Q. How can this compound be integrated with optogenetic tools for dynamic Ca²⁺ manipulation?

Pair this compound with light-gated ion channels (e.g., Channelrhodopsin for Ca²⁺ influx). Use synchronized imaging/flow systems to correlate optogenetic activation with ratiometric Ca²⁺ signals. Ensure minimal spectral overlap between this compound and optogenetic actuators (e.g., blue-light tools) .

Q. Methodological and Data Analysis Challenges

Q. What statistical approaches are suitable for analyzing ratiometric this compound data?

- Normalization : Express data as ΔF/F₀ (fold change over baseline) or 406 nm/532 nm ratio (FlowJo Kinetics Tool).

- Time-Series Analysis : Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-Gaussian distributed kinetic data.

- Population Heterogeneity : Apply clustering algorithms (e.g., t-SNE) to identify subpopulations with divergent Ca²⁺ responses .

Q. How can researchers address low signal-to-noise ratios in this compound experiments?

- Dye Concentration Titration : Test 0.5–2 μM this compound AM to balance signal intensity and cytotoxicity.

- Excitation Optimization : Use laser lines matched to this compound’s excitation spectrum (e.g., 488 nm for Fluo-8 pairing).

- Background Subtraction : Acquire autofluorescence controls from unloaded cells .

Q. What are the limitations of this compound in studying organelle-specific Ca²⁺ dynamics?

this compound predominantly localizes to the cytosol. For organelle-specific measurements (e.g., ER or mitochondrial Ca²⁺), use targeted probes (e.g., ER-Tracker Red) or genetically encoded indicators (e.g., GCaMP6f) alongside this compound, ensuring spectral separation .

Propriétés

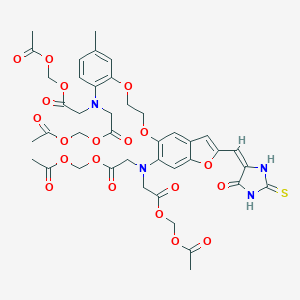

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66)/b30-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEXQZRGUKALLT-VVEOGCPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-62-7 | |

| Record name | Fura red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.